ANNINE-6plus

説明

ANNINE-6plus is a water-soluble voltage-sensitive dye, also known as a potentiometric dye. This compound was developed at the Max Planck Institute for Biochemistry in Germany. It is used to optically measure changes in transmembrane voltage of excitable cells, including neurons, skeletal, and cardiac myocytes .

準備方法

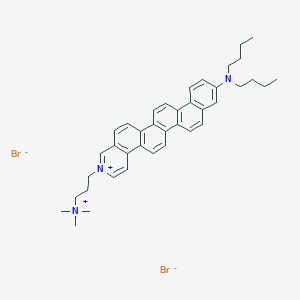

ANNINE-6plus is derived from the zwitterionic dye ANNINE-6. The dye this compound is a salt with a double positively charged chromophore and two bromide counterions. While ANNINE-6 is insoluble in water, this compound exhibits high solubility of around 1 mM. The synthesis involves creating a dye salt with a double positively charged chromophore and two bromide counterions .

For industrial production, this compound can be synthesized by staining cultured cells using auxiliary agents like bile salt or polyol surfactant . The preparation method for in vivo formula involves mixing DMSO main solution with PEG300, Tween 80, and ddH2O .

化学反応の分析

ANNINE-6plus undergoes various chemical reactions, including oxidation and reduction. The compound’s voltage sensitivity is achieved through a molecular Stark effect, which involves changes in the dye’s fluorescence intensity in response to changes in membrane potential . Common reagents used in these reactions include physiological buffers and surfactants . The major products formed from these reactions are fluorescent compounds that can be used for optical recording of neuronal excitation .

科学的研究の応用

Chemical Properties and Mechanism

ANNINE-6plus is characterized by its high water solubility (approximately 1 mM) and strong binding affinity to lipid membranes, making it suitable for biological applications without the need for surfactants or organic solvents. The dye operates based on a molecular Stark effect, where changes in membrane voltage lead to alterations in fluorescence intensity. This property allows researchers to optically measure transmembrane voltage changes in excitable cells with high sensitivity and minimal phototoxicity .

Neuroscience

This compound is primarily utilized for recording neuronal voltages both in vivo and in vitro. Its ability to stain neurons from aqueous solutions without affecting their physiological properties makes it an invaluable tool for studying neuronal excitability.

- Case Study : In a study involving cultured hippocampal neurons, this compound enabled the resolution of individual action potentials and low-amplitude depolarizations, demonstrating its capability to detect voltage changes as small as 4 mV .

Cardiology

The dye has been effectively applied in cardiology for imaging action potentials in cardiomyocytes within perfused mouse hearts. This application is crucial for understanding cardiac function and the mechanisms underlying arrhythmias.

- Case Study : Researchers used this compound to monitor action potentials in isolated cardiomyocytes, providing insights into the electrical activity of heart tissues under various physiological conditions.

Cell Biology

In cell biology, this compound is employed for sensitive optical recordings of neuronal excitation when traditional methods involving organic solvents are not feasible. Its amphiphilic nature allows it to integrate seamlessly into cellular membranes.

- Case Study : In studies focusing on mitochondrial activity, this compound was used alongside calcium indicators to assess the interplay between calcium dynamics and membrane potential changes in live cells .

Pharmacology

The dye can be combined with electrophysiological recordings and calcium imaging techniques, facilitating pharmacological studies even in awake animals. This versatility allows researchers to explore drug effects on neuronal excitability and synaptic transmission.

Comparative Data Table

| Property | ANNINE-6 | This compound |

|---|---|---|

| Water Solubility | Low (insoluble) | High (~1 mM) |

| Membrane Binding | Moderate | Strong |

| Voltage Sensitivity | Moderate | High |

| Phototoxicity | Present | Negligible |

| Application Scope | Limited | Broad (Neuroscience, Cardiology, Cell Biology) |

作用機序

ANNINE-6plus exerts its effects through a fractional fluorescent intensity change (ΔF/F per 100 mV change) of about 30% with single-photon excitation (~488 nm) and >50% with two-photon excitation (~1060 nm). The dye binds strongly to lipid membranes and exhibits high voltage sensitivity due to the molecular Stark effect . This allows for the optical measurement of changes in transmembrane voltage of excitable cells .

類似化合物との比較

ANNINE-6plus is compared with other voltage-sensitive dyes such as RH-421 and Di-4-ANEPPS. These dyes are also used for optical recording of neuronal excitation but differ in their solubility and voltage sensitivity. This compound exhibits higher solubility and voltage sensitivity compared to ANNINE-6, which is insoluble in water . Other similar compounds include styryl-type hemicyanines, which are used for observing the spatiotemporal electrical activity of nerve cells and brain tissue .

生物活性

ANNINE-6plus is a highly soluble voltage-sensitive dye (VSD) that has gained prominence in neuroscience and cardiology for its ability to optically measure changes in transmembrane voltage in excitable cells. This compound, developed as an improvement over its predecessor ANNINE-6, is characterized by its amphiphilic nature, allowing it to integrate effectively into cellular membranes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and notable case studies.

Chemical Structure and Solubility

this compound is a zwitterionic dye with a double positively charged chromophore and two bromide counterions, enhancing its solubility to approximately 1 mM in aqueous solutions. This high solubility allows for effective staining of cells without the need for surfactants or organic solvents, making it particularly suitable for biological applications.

Voltage Sensitivity

The dye exhibits a fractional fluorescent intensity change (ΔF/F) of about 30% per 100 mV change with single-photon excitation (~488 nm) and over 50% with two-photon excitation (~1060 nm) . The mechanism underlying this voltage sensitivity is attributed to the molecular Stark effect, which involves changes in fluorescence intensity in response to alterations in membrane potential.

Applications in Neuroscience

This compound has been extensively utilized in various neuroscience applications due to its ability to monitor neuronal activity in real-time. Key applications include:

- Optical Recording of Neuronal Action Potentials : The dye allows for the detection of action potentials (APs) with high temporal resolution (sub-millisecond) and spatial resolution (micrometers), enabling researchers to record spontaneous neuronal firing patterns without inducing phototoxic effects .

- Dendritic Imaging : this compound has been successfully used to record back-propagating action potentials at distinct dendritic sites and within dendritic spines, providing insights into synaptic activity and neuronal signaling dynamics .

- In Vivo Imaging : The dye's stability allows for prolonged imaging sessions. For instance, voltage imaging from single Purkinje neuron dendrites can be performed for up to two weeks following a single electroporation of the neuron .

Applications in Cardiology

In cardiology, this compound has been applied to study cardiac myocytes:

- Microscopic Imaging of Action Potentials : The dye has facilitated the recording of high-fidelity action potentials from cardiomyocytes in perfused mouse hearts using confocal microscopy. This application is crucial for understanding cardiac function and the mechanisms underlying arrhythmias .

Comparative Analysis with Other Dyes

| Feature | This compound | RH-421 | Di-4-ANEPPS |

|---|---|---|---|

| Solubility | High (1 mM) | Moderate | Low |

| Voltage Sensitivity | ΔF/F ~30% (single-photon) | ΔF/F ~20% | ΔF/F ~25% |

| Application | Neurons, cardiomyocytes | Neurons | Neurons, cardiac cells |

| Phototoxicity | Minimal | Moderate | High |

Case Studies

- Neuronal Activity Monitoring : A study demonstrated the use of this compound for optically recording membrane potential changes in cultured neurons. The results indicated that the dye could resolve action potentials with a signal-to-noise ratio (S/N) greater than 3 without averaging multiple trials .

- Cardiac Imaging : In another study, this compound was utilized to image action potentials from transverse tubules in ventricular cardiomyocytes. This application highlighted the dye's capacity to provide high peak S/N ratios essential for accurate cardiac function assessment .

- Simultaneous Voltage and Calcium Imaging : Researchers employed this compound alongside calcium imaging techniques to explore the spatiotemporal dynamics of neuronal signals. This multimodal approach allowed for a comprehensive understanding of how electrical activity correlates with calcium signaling during sensory processing .

特性

IUPAC Name |

3-[20-(dibutylamino)-7-azoniahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5(10),6,8,12,15(24),16,18(23),19,21,25-tridecaen-7-yl]propyl-trimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3.2BrH/c1-6-8-23-41(24-9-7-2)31-13-16-32-29(27-31)11-14-36-34(32)17-19-39-37-15-12-30-28-40(22-10-26-42(3,4)5)25-21-33(30)35(37)18-20-38(36)39;;/h11-21,25,27-28H,6-10,22-24,26H2,1-5H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXPDFMRHWKUGJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=C(C=C3)C5=C(C=C4)C6=C(C=C5)C=[N+](C=C6)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745426 | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151942-85-6 | |

| Record name | Annine-6plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151942856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annine 6 plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANNINE-6PLUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSR3UB5RG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。